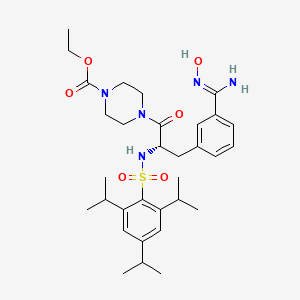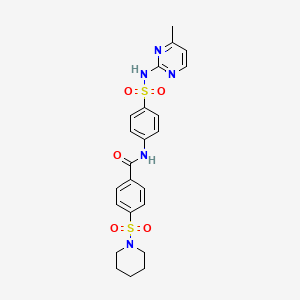
1,3-Bis(2-methylbut-3-yn-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-methylbut-3-yn-2-yl)urea is a chemical compound with the CAS Number: 63989-51-5 . It has a molecular weight of 192.26 and its IUPAC name is N,N’-bis(1,1-dimethyl-2-propynyl)urea . .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14) .科学的研究の応用
Antibacterial and Antifungal Applications
1,3-Bis(2-methylbut-3-yn-2-yl)urea derivatives have been studied for their antibacterial and antifungal activities. Alabi et al. (2020) synthesized urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU), and tested them against various bacterial and fungal strains. They found that these compounds exhibited significant inhibition against specific pathogens, highlighting their potential in antimicrobial applications (Alabi et al., 2020).
Interaction with Anions
Research by Boiocchi et al. (2004) explored the interaction of urea derivatives with various anions. They discovered that 1,3-bis(4-nitrophenyl)urea forms stable complexes with different anions, demonstrating the potential of urea derivatives in chemical sensing and molecular recognition (Boiocchi et al., 2004).
Gelation and Material Science
Lloyd and Steed (2011) investigated the use of 1,3-bis(3-nitrophenyl)urea in hydrogel formation. Their study showed that the compound's ability to form gels in different acids could be utilized for tuning the physical properties of gels, which is valuable in material science and drug delivery systems (Lloyd & Steed, 2011).
Biomimetic Coordination Chemistry
A series of bis-guanidine ligands, potentially including this compound derivatives, were synthesized for use in biomimetic coordination chemistry by Herres-Pawlis et al. (2005). These compounds showed promise in mimicking biological systems and could be important in the development of bio-inspired materials (Herres-Pawlis et al., 2005).
Chemical Synthesis
Pestunovich and Lazareva (2007) focused on the synthesis of Si-containing cyclic ureas, including 1,3-bis[(triethoxysilyl)methyl]tetrahydropyrimidin-2-one. These compounds have potential applications in the field of chemical synthesis, providing novel methods for the production of cyclic ureas (Pestunovich & Lazareva, 2007).
特性
IUPAC Name |
1,3-bis(2-methylbut-3-yn-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRPTFVWYBDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)NC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
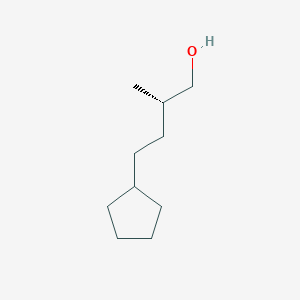
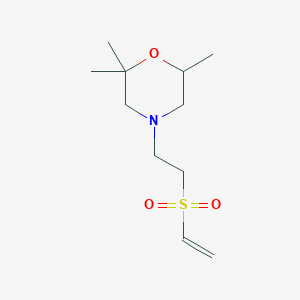
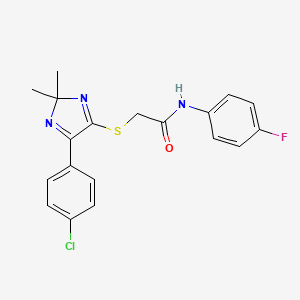
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806316.png)
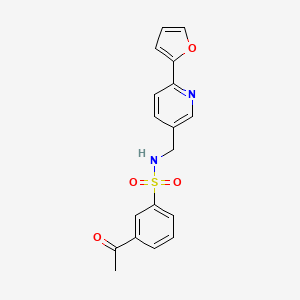
![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)
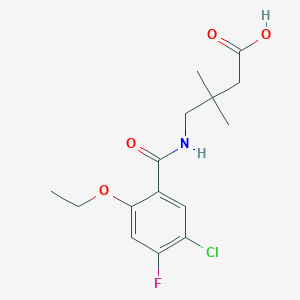
![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)
![4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2806323.png)
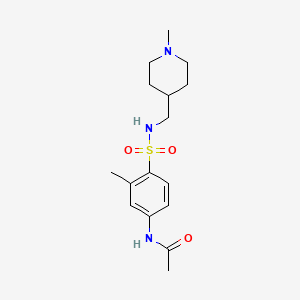
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2806326.png)
